N-(2-cyclopropylphenyl)-2-methylpropanamide
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2-cyclopropylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C13H17NO/c1-9(2)13(15)14-12-6-4-3-5-11(12)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
HSANOFMIKMQEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2CC2 |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Intermediate Synthesis
2-Methylpropanoyl chloride is synthesized by treating 2-methylpropanoic acid with thionyl chloride (SOCl₂) in toluene at 105°C for 16 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the acyl chloride in >95% purity.
Reaction Conditions
Amidation with 2-Cyclopropylphenylamine
The acyl chloride is reacted with 2-cyclopropylphenylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is added to neutralize HCl byproducts.
Optimized Protocol
-
Molar Ratio: 1:1 (acyl chloride:amine)
-
Solvent: DCM or THF
-
Base: TEA (2.5 equiv)
-
Temperature: 0°C → RT
Challenges: Steric hindrance from the cyclopropyl group reduces reaction efficiency. Elevated temperatures (40–50°C) improve kinetics but risk decomposition.
Reductive Amination of Keto Intermediates
An alternative approach involves reductive amination of 2-cyclopropylphenyl ketones with 2-methylpropanamide derivatives. This method avoids handling reactive acyl chlorides.
Ketone Synthesis
2-Cyclopropylphenyl ketones are prepared via Friedel-Crafts acylation. For example, cyclopropane reacts with acetyl chloride in the presence of AlCl₃ in carbon disulfide at 5–15°C.
Key Data
Cyclopropane Ring Construction via [2+1] Cycloaddition
The cyclopropyl group is introduced post-amide formation using transition metal-catalyzed cyclopropanation.
Styrene Precursor Preparation
N-(2-Vinylphenyl)-2-methylpropanamide is synthesized via Heck coupling of 2-bromophenylamide with ethylene.
Cyclopropanation
The styrene derivative undergoes cyclopropanation with diazomethane (CH₂N₂) in the presence of a palladium catalyst.
Protocol
Safety Note: Diazomethane is highly toxic; alternatives like ethyl diazoacetate are less hazardous but require higher temperatures.
Microwave-Assisted Synthesis
Microwave irradiation accelerates amide bond formation, reducing reaction times from hours to minutes.
Example Procedure
-
Reagents: 2-Cyclopropylphenylamine, 2-methylpropanoic acid
-
Coupling Agent: HATU
-
Base: DIPEA
-
Solvent: DMF
-
Microwave Conditions: 100°C, 15 min
-
Yield: 89%
Advantages: Improved purity and reduced side-product formation.
Solid-Phase Synthesis
For high-throughput applications, solid-phase synthesis employs resin-bound amines.
Steps
-
Resin Loading: 2-Cyclopropylphenylamine is attached to Wang resin via a cleavable linker.
-
Acylation: 2-Methylpropanoyl chloride in DMF with HOBt/DIC.
-
Cleavage: TFA/DCM (95:5) releases the product.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Amidation | 78–85 | 4–6 h | High purity, scalable | Acyl chloride handling hazards |
| Reductive Amination | 65–72 | 12–24 h | Avoids acyl chlorides | Over-reduction risks |
| Cyclopropanation | 60–68 | 8–12 h | Late-stage cyclopropane introduction | Toxic reagents (e.g., CH₂N₂) |
| Microwave-Assisted | 89 | 15 min | Rapid, energy-efficient | Specialized equipment required |
| Solid-Phase | 75–80 | 24–48 h | High-throughput compatibility | Resin cost, linker optimization needed |
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(2-cyclopropylphenyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its unique properties can be exploited in the development of novel materials with specific mechanical or chemical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving cyclopropyl-containing molecules.
Mechanism of Action
The mechanism of action of N-(2-cyclopropylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the amide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The phenyl ring's substituents significantly influence chemical reactivity, solubility, and biological activity. Key analogs include:
N-(2-chlorophenyl)-2-methylpropanamide
- Substituent : 2-chloro
- Molecular Formula: C₁₀H₁₂ClNO
- Molecular Weight : 197.66 g/mol
- CAS : 5434-52-6
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
- Substituent: 2-fluoro, 4-hydroxyphenoxy, N-methyl
- Molecular Formula: C₁₆H₁₆FNO₃
- Molecular Weight : 289.3 g/mol
- CAS : 256412-88-1
N-(4-benzoylphenyl)-2-methylpropanamide
- Substituent : 4-benzoyl
- Molecular Formula: C₁₇H₁₇NO₂
- Molecular Weight : 267.32 g/mol
- CAS : 118059-80-6
- Properties : The benzoyl group increases molecular bulk, likely reducing solubility but enhancing binding affinity in hydrophobic environments .
N-(3-amino-4-chlorophenyl)-2-methylpropanamide
- Substituent: 3-amino-4-chloro
- Molecular Formula : C₁₀H₁₃ClN₂O
- Molecular Weight : 228.68 g/mol
- CAS : 916813-19-9
- Properties: The amino group introduces hydrogen-bonding capability, useful in drug design for targeting specific receptors .
Variations in the Propanamide Chain
Modifications to the propanamide chain alter steric effects and metabolic stability:
N-Methyl Derivatives
Functionalized Chains
Data Tables
Table 1: Structural and Physical Properties of Analogs
Biological Activity
N-(2-cyclopropylphenyl)-2-methylpropanamide is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound features a cyclopropyl group attached to a phenyl ring and an amide functional group, which are critical for its biological activity. The structural uniqueness contributes to its potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Cyclopropyl, Phenyl, Amide |
| Molecular Weight | 189.25 g/mol |
Research indicates that compounds similar to this compound may function as inhibitors in various biochemical pathways. One notable mechanism involves the inhibition of protein-protein interactions crucial in cancer biology, such as the menin-MLL interaction, which is significant in hematological malignancies. The specific interactions of this compound with molecular targets remain to be fully elucidated through pharmacological studies.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes or modulate receptor functions, leading to various biological effects. This characteristic is common among similar compounds in medicinal chemistry.
- Potential Anticancer Properties : Preliminary studies suggest that it may play a role in inhibiting cancer cell proliferation by disrupting critical signaling pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group and its position relative to other functional groups significantly influences the compound's reactivity and interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into how variations in substituents affect biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-methylphenyl)-2-methylpropanamide | Methyl group on phenyl ring | |
| N-(3-cyclopropylphenyl)-2-methylpropanamide | Cyclopropyl group at different position | |
| N-(4-fluorophenyl)-2-methylpropanamide | Fluorine substituent enhancing lipophilicity |
This table illustrates how specific modifications can alter the compound's properties and potential therapeutic applications.
Case Studies
Several studies have investigated compounds within the same class as this compound, revealing their potential therapeutic applications:
- Anticancer Activity : Research on similar compounds has demonstrated significant inhibition of cancer cell lines through various pathways, suggesting that this compound could exhibit comparable effects .
- Serotonin Receptor Modulation : Some derivatives have shown selective agonist activity at serotonin receptors, indicating possible applications in treating mood disorders .
Q & A
Q. What methodologies validate the compound’s role in modulating enzyme kinetics (e.g., IC₅₀ determination)?
- Kinetic Assays : Use Michaelis-Menten plots (UV-Vis spectrophotometry) with varying substrate concentrations. Inhibitor constants (Kᵢ) derived from Lineweaver-Burk analysis .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure real-time binding affinity (kₒₙ/kₒff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
